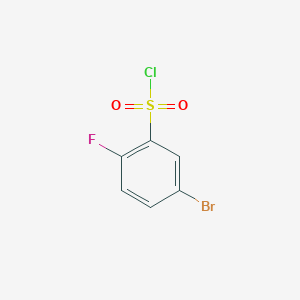

5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDLTDWAHZBZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656165 | |

| Record name | 5-Bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339370-40-0 | |

| Record name | 5-Bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile reagent, with a focus on its role in the creation of targeted therapeutics.

Core Properties and Structure

This compound is a trifunctional aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a reactive sulfonyl chloride, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable scaffold for the synthesis of complex molecules.

Physicochemical Properties

The compound is a white crystalline solid at room temperature, with properties that make it amenable to a variety of organic synthesis conditions.[1] Proper handling and storage, under an inert atmosphere and at refrigerated temperatures (2-8°C), are crucial to maintain its stability and reactivity.[1]

| Property | Value | Source |

| CAS Number | 339370-40-0 | [1] |

| Molecular Formula | C₆H₃BrClFO₂S | [1] |

| Molecular Weight | 273.51 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 67-70 °C | [1] |

| Boiling Point (Predicted) | 297.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.867 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 2, and a bromine atom at position 5. This arrangement of functional groups is key to its synthetic utility.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from the corresponding aniline derivative through a diazotization reaction followed by sulfochlorination. This well-established synthetic route provides reliable access to this key intermediate.

General Synthesis Protocol

A common and effective method for the preparation of substituted benzenesulfonyl chlorides involves the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. A patent describes a general procedure that can be adapted for the synthesis of this compound from 5-bromo-2-fluoroaniline.[2]

Step-by-Step Methodology:

-

Diazotization: 5-bromo-2-fluoroaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically 0-5°C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Sulfochlorination: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.

-

Work-up and Purification: The reaction mixture is typically poured into ice-water, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: General synthetic workflow for this compound.

Reactivity Profile

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic group, making it an excellent sulfonylating agent. It readily reacts with nucleophiles such as amines to form stable sulfonamides, a common motif in many drug molecules.[3][4] This reaction is often the primary transformation for which this reagent is employed.

-

Bromine (-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents on the aromatic ring.

-

Fluorine (-F): The fluorine atom, positioned ortho to the sulfonyl chloride group, exerts a strong electron-withdrawing inductive effect. This can influence the acidity of adjacent protons and the reactivity of the aromatic ring. In drug molecules, fluorine substitution is often used to improve metabolic stability, binding affinity, and membrane permeability.

The interplay of these functional groups allows for a sequential and regioselective modification of the molecule, providing access to a diverse array of complex chemical structures.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of various targeted therapies, particularly in the area of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the sulfonamide group is a common pharmacophore in this class of drugs.

While direct synthesis examples using this compound are often proprietary and found within patent literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, the core structure of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, features a sulfonamide linkage to a fluorinated aromatic ring.[1][6] The synthesis of Vemurafenib analogs often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][7][8] The presence of the bromo and fluoro substituents in this compound provides medicinal chemists with the tools to fine-tune the potency, selectivity, and pharmacokinetic properties of such inhibitors.

Caption: Exemplary synthetic strategy for kinase inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is another important kinase target implicated in a range of diseases, including neurodegenerative disorders and type 2 diabetes.[9][10][11] The development of selective GSK-3 inhibitors is an active area of research. Many potent GSK-3 inhibitors feature a urea or sulfonamide scaffold.[9][12] The structural motifs present in this compound are well-suited for the synthesis of libraries of potential GSK-3 inhibitors, allowing for the exploration of structure-activity relationships.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[1] In some safety data, it is listed as causing severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. The ability to perform selective transformations on the sulfonyl chloride, bromo, and fluoro groups allows for the systematic optimization of lead compounds, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful tool in the quest for novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Bromo-2-fluorobenzene-1-sulfonyl chloride" CAS number 339370-40-0

An In-Depth Technical Guide to 5-Bromo-2-fluorobenzene-1-sulfonyl chloride (CAS: 339370-40-0): A Key Intermediate for Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 339370-40-0), a pivotal building block in modern synthetic and medicinal chemistry. This document elucidates its physicochemical properties, outlines robust protocols for its synthesis and subsequent reactions, and explores its strategic application in the development of novel therapeutic agents. As a trifunctional reagent, featuring a highly reactive sulfonyl chloride, a versatile brominated site for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties, this compound offers a rich platform for chemical innovation. This guide is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in leveraging this molecule to its full potential.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride that has gained prominence as a versatile intermediate. Its structure is foundational for creating a diverse range of sulfonamide derivatives and other complex molecules.

The strategic placement of the bromo, fluoro, and sulfonyl chloride groups provides three distinct points for chemical modification. The sulfonyl chloride is the primary reactive site for nucleophilic substitution, typically with amines, to form the ubiquitous sulfonamide linkage. The bromine atom serves as an excellent handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. Finally, the fluorine atom is a well-established bioisostere for hydrogen, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.

Caption: Key functional regions of the title compound.

Table 1: Physicochemical Properties and Specifications All data is compiled from commercial supplier technical data sheets and chemical databases.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 339370-40-0 | [1] |

| Molecular Formula | C₆H₃BrClFO₂S | [] |

| Molecular Weight | 273.51 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 67-70 °C | [2] |

| Purity | Typically ≥95% - 98% | [1][5] |

| Boiling Point | 297.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.867 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F | [1] |

| InChI Key | LLDLTDWAHZBZIQ-UHFFFAOYSA-N |

Synthesis and Characterization

Representative Synthetic Route

Aryl sulfonyl chlorides are most commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method is generally high-yielding and uses readily available starting materials.[6]

The synthesis of this compound would logically proceed from 5-bromo-2-fluoroaniline.

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for aryl sulfonyl chloride synthesis.[6]

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid in water, add 5-bromo-2-fluoroaniline (1.0 eq.). Cool the resulting slurry to -5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature does not exceed 0 °C.

-

Causality Insight: Diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent decomposition and the formation of phenol byproducts, which would contaminate the final product.

-

Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Sulfonylchlorination:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C. Add a catalytic amount of copper(II) chloride (0.1 eq.).

-

Add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid solution over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

Causality Insight: The copper catalyst facilitates the radical decomposition of the diazonium salt and the incorporation of SO₂Cl. Acetic acid is a suitable solvent that is stable to the reaction conditions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger volume of ice-water. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts.

-

Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a solvent system like hexane/ethyl acetate to yield the final product as a white crystalline solid.

-

Analytical Characterization

To ensure the identity and purity of the synthesized material, a full suite of analytical techniques is required.

-

¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublet of doublets, etc.) will be complex due to both H-H and H-F coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent sulfonyl chloride and the proton at the C6 position.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine and bromine will show characteristic shifts and coupling (C-F coupling is particularly informative).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak with a highly characteristic isotopic pattern resulting from the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).

Chemical Reactivity and Synthetic Applications

Core Reaction: Sulfonamide Synthesis

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry and are present in a vast number of approved drugs.[7] The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Bromo-2-fluorobenzenesulphonyl chloride 98% | 339370-40-0 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 5. Fluorinated Sulfonyl chlorides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Spectroscopic Characterization of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: A Technical Guide

Introduction

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: a sulfonyl chloride group amenable to nucleophilic substitution, and a substituted aromatic ring that can participate in various coupling reactions. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this reagent, ensuring the reliability of subsequent synthetic steps. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles of spectroscopy and contextualized by its application in drug discovery.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 339370-40-0 | [1] |

| Molecular Formula | C₆H₃BrClFO₂S | [1] |

| Molecular Weight | 273.51 g/mol | [1] |

| Melting Point | 67-70 °C | [1] |

| Appearance | White crystalline powder | [1] |

Experimental Workflow: A Conceptual Overview

The acquisition of spectroscopic data for a compound like this compound follows a standardized workflow designed to ensure data quality and reproducibility.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of publicly available experimental spectra for this specific compound, the following analysis is based on established principles of NMR theory and empirical data for similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) are influenced by the electronic effects of the substituents (bromo, fluoro, and sulfonyl chloride groups).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~ 8.10 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 5.0 | H-6 | This proton is ortho to the electron-withdrawing sulfonyl chloride group and meta to the bromine, leading to a downfield shift. It will be split by H-4 (meta coupling) and the fluorine atom (ortho coupling). |

| ~ 7.80 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 | H-4 | This proton is ortho to the bromine and meta to both the fluorine and sulfonyl chloride groups. It will be split by H-3 (ortho coupling), H-6 (meta coupling), and the fluorine atom (meta coupling). |

| ~ 7.30 | t | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | H-3 | This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. It will appear as a triplet due to similar ortho couplings to H-4 and the fluorine atom. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the directly attached substituents and resonance effects. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d, ¹J(C,F) ≈ 255 Hz) | C-2 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond coupling constant. |

| ~ 140 (d, ²J(C,F) ≈ 15 Hz) | C-1 | The sulfonyl chloride group is strongly electron-withdrawing. This carbon will also show a smaller two-bond coupling to the fluorine atom. |

| ~ 135 | C-6 | This carbon is adjacent to the sulfonyl chloride group. |

| ~ 132 | C-4 | This carbon is influenced by the adjacent bromine atom. |

| ~ 125 | C-5 | This carbon is directly attached to the bromine atom. |

| ~ 118 (d, ²J(C,F) ≈ 25 Hz) | C-3 | This carbon is ortho to the fluorine atom, resulting in a characteristic two-bond C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1380 - 1360 | Asymmetric Stretching | S=O (in SO₂Cl) |

| 1190 - 1170 | Symmetric Stretching | S=O (in SO₂Cl) |

| 1580 - 1450 | C=C Stretching | Aromatic Ring |

| 1270 - 1200 | C-F Stretching | Aryl-F |

| 850 - 750 | C-H Bending (out-of-plane) | Substituted Benzene |

| 600 - 500 | S-Cl Stretching | Sulfonyl Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 271, 273, and 275, reflecting the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The most abundant peak in this cluster would be for the C₆H₃⁷⁹Br³⁵ClFO₂S⁺ ion.

-

Loss of Cl: A significant fragment at M-35 (and M-37) corresponding to the loss of a chlorine radical from the sulfonyl chloride group to form a sulfonyl radical cation.

-

Loss of SO₂Cl: A fragment corresponding to the loss of the entire sulfonyl chloride group (SO₂Cl).

-

Other Fragments: Further fragmentation of the aromatic ring would lead to a complex pattern of lower mass ions.

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. For instance, it has been utilized in the synthesis of bisaryl amides that act as Nrf2 regulators, which are of interest for treating a range of diseases, including those with an inflammatory component.[2] The ability to reliably synthesize and characterize sulfonamide derivatives from this starting material is crucial for the development of new therapeutic agents.

Conclusion

While publicly accessible, raw spectroscopic data for this compound is limited, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts in areas such as drug discovery.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural motifs are integral to the development of novel therapeutics. This guide provides a detailed, two-step synthetic pathway starting from the commercially available 2-bromo-1-fluoro-4-nitrobenzene. The synthesis involves a robust reduction of the nitro group followed by a modified Sandmeyer reaction for the chlorosulfonylation of the resulting aniline. This document offers in-depth experimental protocols, mechanistic insights, safety considerations, and a comprehensive list of references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: Strategic Importance in Drug Discovery

Aryl sulfonyl chlorides, and specifically halogenated derivatives like this compound, are highly valued precursors in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug design, renowned for its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and pharmacokinetic properties.[1] The presence of bromine and fluorine atoms on the phenyl ring provides chemists with strategic handles for further functionalization through cross-coupling reactions and offers modulation of the electronic and lipophilic properties of the final drug candidates. This guide elucidates a reliable and scalable synthesis route, empowering chemists to access this critical intermediate.

Overall Synthetic Strategy

The transformation of 2-bromo-1-fluoro-4-nitrobenzene into this compound is efficiently achieved via a two-step sequence. The initial step involves the chemical reduction of the aromatic nitro group to a primary amine. The subsequent step is a one-pot diazotization of the amine, followed by a copper-catalyzed chlorosulfonylation reaction, a variant of the classic Sandmeyer reaction.

Caption: Overall two-step synthetic pathway.

Step 1: Reduction of 2-Bromo-1-fluoro-4-nitrobenzene

The foundational step in this synthesis is the selective reduction of the nitro group to an amine without affecting the halogen substituents. The use of iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system is a classic, cost-effective, and highly efficient method for this transformation.

Mechanistic Rationale

The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. In the presence of a proton source (afforded by the hydrolysis of ammonium chloride), the nitro group is progressively reduced to nitroso, hydroxylamino, and finally the amino group. This method is favored for its mild conditions and compatibility with aryl halides, which are susceptible to reduction under more aggressive conditions like high-pressure catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroaniline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq), ethanol, and water.

-

Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (10.0 eq) to the stirred solution.[2]

-

Reaction Execution: Heat the reaction mixture to 90°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake thoroughly with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure 4-bromo-2-fluoroaniline.[2]

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Purpose |

| 2-Bromo-1-fluoro-4-nitrobenzene | C₆H₃BrFNO₂ | 220.00[3] | 1.0 | Starting Material |

| Iron Powder | Fe | 55.85 | 5.0 | Reducing Agent |

| Ammonium Chloride | NH₄Cl | 53.49 | 10.0 | Electrolyte/Proton Source |

| Ethanol | C₂H₅OH | 46.07 | - | Solvent |

| Water | H₂O | 18.02 | - | Solvent |

| Celite® | - | - | - | Filtration Aid |

Step 2: Diazotization and Chlorosulfonylation

This step transforms the synthesized 4-bromo-2-fluoroaniline into the target sulfonyl chloride. It is a one-pot procedure that first generates a reactive diazonium salt, which is then immediately reacted with sulfur dioxide in the presence of a copper(I) catalyst. This is a modified Sandmeyer reaction, a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium intermediate.[4]

Mechanistic Rationale

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) yields an arenediazonium salt.[5] Low temperatures are critical to prevent the premature decomposition of this often-unstable intermediate.

Chlorosulfonylation: The diazonium salt is added to a solution containing sulfur dioxide and a catalytic amount of copper(I) chloride. The reaction proceeds through a single electron transfer (SET) mechanism. Cu(I) reduces the diazonium salt to an aryl radical, with the liberation of nitrogen gas. This aryl radical then reacts with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized and trapped by a chloride ion to form the final this compound. Using an aqueous acidic medium for this reaction can be advantageous, as the product sulfonyl chloride often has low water solubility, allowing it to precipitate directly from the reaction mixture, which protects it from hydrolysis.[4][6]

Caption: Key stages in the Sandmeyer chlorosulfonylation.

Experimental Protocol: Synthesis of this compound

-

Diazonium Salt Preparation:

-

Suspend 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.[7]

-

Stir the resulting solution for an additional 30 minutes at 0-5°C.

-

-

Chlorosulfonylation Reaction:

-

In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in a suitable solvent like glacial acetic acid, or utilize an SO₂ surrogate like thionyl chloride (SOCl₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[6][8]

-

Add copper(I) chloride (0.1 eq) to the sulfur dioxide solution and cool it to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Purpose |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | 1.0 | Starting Amine |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | Acid/Solvent |

| Sulfur Dioxide | SO₂ | 64.07 | Excess | Sulfonyl Group Source |

| Copper(I) Chloride | CuCl | 99.00 | 0.1 | Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Extraction Solvent |

Safety and Handling Considerations

The synthesis described involves several hazardous materials that require strict adherence to safety protocols.

-

2-Bromo-1-fluoro-4-nitrobenzene: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][9]

-

Thionyl Chloride (as an alternative SO₂ source): Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[10][11][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical safety goggles, a face shield, and acid-resistant gloves (e.g., neoprene), is mandatory.[10][13] An eyewash station and safety shower must be readily accessible.

-

Diazonium Salts: Arenediazonium salts can be explosive in a dry, solid state. It is imperative that they are generated and used in situ in a cold solution without isolation.

-

Waste Disposal: All chemical waste, including residual materials and contaminated disposables, must be collected in appropriate, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[10][14]

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from 2-bromo-1-fluoro-4-nitrobenzene. By following the outlined protocols and adhering to the necessary safety precautions, researchers can effectively synthesize this valuable building block for application in pharmaceutical research and development. The mechanistic insights provided aim to foster a deeper understanding of the chemical transformations, allowing for informed optimization and troubleshooting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 9. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drexel.edu [drexel.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lanxess.com [lanxess.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride: Starting Materials and Core Methodologies

Abstract: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its three distinct functional groups: the sulfonyl chloride, the bromine atom, and the fluorine atom, which allow for sequential and selective chemical transformations. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes for this compound, focusing on the selection of starting materials and the rationale behind the core chemical methodologies. We will explore two principal pathways: the direct chlorosulfonation of 1-bromo-4-fluorobenzene and the diazotization-sulfonyl-chlorination of 5-bromo-2-fluoroaniline. This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the synthesis, including mechanistic insights, step-by-step protocols, and a comparative analysis of the available strategies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two logical disconnection points, each defining a distinct synthetic strategy based on commercially available or readily accessible starting materials.

-

C-S Bond Formation: This strategy involves forming the carbon-sulfur bond directly onto a pre-functionalized benzene ring. The most direct method is the electrophilic aromatic substitution (chlorosulfonation) of 1-bromo-4-fluorobenzene. This is often the most atom-economical route.

-

N-to-S Transformation: This pathway begins with an aniline precursor, 5-bromo-2-fluoroaniline. The amino group is converted into a diazonium salt, which is then displaced by a sulfonyl chloride moiety in a Sandmeyer-type reaction. While involving more steps, this route can sometimes offer advantages in regiochemical control.

The following diagram illustrates these two primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Direct Chlorosulfonation of 1-Bromo-4-fluorobenzene

This is arguably the most direct route to the target compound, leveraging the well-established chlorosulfonation reaction on an inexpensive, commercially available starting material.

Starting Material: 1-Bromo-4-fluorobenzene

1-Bromo-4-fluorobenzene (also known as 4-bromofluorobenzene) is a high-production-volume chemical used widely as a precursor in organic synthesis.[1] It is a colorless liquid synthesized via the electrophilic bromination of fluorobenzene.[1]

| Property | Value |

| CAS Number | 460-00-4[2] |

| Molecular Formula | C₆H₄BrF[1] |

| Molecular Weight | 175.00 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 152-154 °C |

| Density | 1.593 g/mL at 25 °C |

Mechanism and Rationale for Regioselectivity

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in chlorosulfonic acid (ClSO₃H) or can be generated from it. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

The critical aspect of this synthesis is controlling the position of the incoming sulfonyl chloride group. The regiochemical outcome is dictated by the directing effects of the existing substituents:

-

Fluorine: An ortho-, para-director and a deactivating group.

-

Bromine: An ortho-, para-director and a deactivating group.

In 1-bromo-4-fluorobenzene, the positions ortho to the fluorine atom (C2 and C6) and ortho to the bromine atom (C3 and C5) are activated. The desired product requires substitution at the C2 position (which is equivalent to C6). This position is ortho to the strongly electron-withdrawing fluorine and meta to the bromine. The directing effect of fluorine generally dominates, favoring substitution at its ortho position, leading to the desired this compound.

Caption: Simplified workflow for the chlorosulfonation of 1-bromo-4-fluorobenzene.

Experimental Protocol: Chlorosulfonation

This protocol is a representative procedure based on established methods for chlorosulfonation of aromatic compounds.[3][4]

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a sodium hydroxide scrubber).

-

Reagent Charging: Charge the flask with 1-bromo-4-fluorobenzene (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 4.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a large beaker to contain any splashing.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Pathway B: Diazotization of 5-Bromo-2-fluoroaniline

This multi-step route offers an alternative where direct chlorosulfonation might be problematic or yield isomeric impurities. It relies on the robust and versatile Sandmeyer reaction chemistry.

Starting Material: 5-Bromo-2-fluoroaniline

5-Bromo-2-fluoroaniline is not as common as 1-bromo-4-fluorobenzene but can be synthesized in a two-step sequence from it.

Synthesis of 5-Bromo-2-fluoroaniline:

-

Nitration: 1-Bromo-4-fluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the fluorine, yielding 1-bromo-4-fluoro-2-nitrobenzene.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction using agents like iron powder in acidic medium or tin(II) chloride.[5]

Mechanism and Rationale

This pathway involves two distinct chemical transformations:

-

Diazotization: The primary aromatic amine (5-bromo-2-fluoroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6] These salts are highly reactive intermediates. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6][7]

-

Sulfonyl Chloride Formation (Sandmeyer-type Reaction): The prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst.[8] The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas.

Caption: Workflow for the synthesis via the diazotization route.

Experimental Protocol: Diazotization and Sulfonylation

Safety Note: Diazonium salts can be explosive when isolated and dry. This protocol uses them in an aqueous solution without isolation. Handle sodium nitrite with care.

Part A: Diazotization

-

Amine Solution: In a beaker, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with stirring.

-

Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to control the exotherm.

-

Completion Check: After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Sulfonyl Chloride Formation

-

Catalyst Solution: In a separate reaction flask, prepare a solution of sulfur dioxide in glacial acetic acid. This can be done by bubbling SO₂ gas through the acid. Add a catalytic amount of copper(II) chloride dihydrate. Cool this mixture to 5-10 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl₂ solution via a dropping funnel. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature between 5-15 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Follow steps 6-10 from the chlorosulfonation protocol (Quenching, Extraction, Washing, Drying, and Purification) to isolate the final product.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Direct Chlorosulfonation | Pathway B: Diazotization Route |

| Starting Material | 1-Bromo-4-fluorobenzene (Commercially available, inexpensive)[1] | 5-Bromo-2-fluoroaniline (Requires synthesis from 1-bromo-4-fluorobenzene) |

| Number of Steps | 1 step | 3 steps (Nitration, Reduction, Diazotization/Sulfonylation) |

| Yield | Generally moderate to good, but can be affected by side products. | Overall yield is a product of three steps; can be lower but potentially cleaner reaction profile. |

| Regioselectivity | Generally good, but small amounts of other isomers are possible. | Unambiguous, as the starting aniline defines the final substitution pattern. |

| Scalability | Highly scalable. The use of chlorosulfonic acid is common in industry. | Scalable, but requires careful temperature control and handling of diazonium intermediates. |

| Safety/Handling | Requires handling of highly corrosive chlorosulfonic acid.[3] | Involves potentially explosive diazonium salts (used in situ) and toxic SO₂ gas.[6][7] |

Conclusion

For the synthesis of This compound , both the direct chlorosulfonation and the diazotization pathways are viable and well-documented in principle.

-

Pathway A (Direct Chlorosulfonation) is the preferred method for large-scale production due to its single-step nature and the use of a low-cost starting material. The primary challenge is ensuring high regioselectivity and optimizing the reaction conditions to minimize the formation of isomeric impurities.

-

Pathway B (Diazotization Route) , while longer, offers superior control over regiochemistry. It is an excellent choice for laboratory-scale synthesis or when exceptionally high purity is required and isomeric contaminants from Pathway A are difficult to remove. The synthesis of the aniline precursor adds to the overall effort but provides an unambiguous route to the desired product.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, available equipment, and safety considerations.

References

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Buy 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

Chemical reactivity profile of "5-Bromo-2-fluorobenzene-1-sulfonyl chloride"

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

This compound is a crystalline solid that has emerged as a highly versatile and powerful building block in modern organic synthesis.[1] Its utility stems from the strategic arrangement of three distinct reactive handles on a single benzene ring: a highly electrophilic sulfonyl chloride, a bromine atom amenable to cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution. This unique trifunctional nature allows for controlled, sequential modifications, making it an invaluable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of its reactivity, offering field-proven insights and detailed protocols for its strategic deployment in complex synthetic campaigns.

Section 1: Core Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's physical properties and safety requirements is the bedrock of its effective and safe utilization in any research setting.

Physicochemical Data

The key physical properties of this compound (CAS No: 339370-40-0) are summarized below.[1][2][3] These parameters are critical for planning reactions, particularly regarding solubility and temperature control.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClFO₂S | [1] |

| Molecular Weight | 273.51 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 67-70 °C | [1] |

| Boiling Point (Predicted) | 297.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.867 ± 0.06 g/cm³ | [1] |

| MDL Number | MFCD09763690 | [1][3] |

Safety, Handling, and Storage

This compound is classified as corrosive and moisture-sensitive.[4][5] Adherence to strict safety protocols is mandatory. The sulfonyl chloride moiety reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl). Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).

| Hazard Category | GHS Classification and Statements |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P260: Do not breathe dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a tightly sealed container.[1] This mitigates hydrolysis and preserves the reagent's integrity.

Section 2: Synthesis Pathway

While numerous vendors supply this reagent, understanding its synthesis provides context for potential impurities. The most common industrial synthesis involves a multi-step sequence starting from a substituted aniline, a classic pathway for producing arylsulfonyl chlorides.[6][7]

-

Diazotization: The synthesis commences with 5-bromo-2-fluoroaniline. This primary amine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. The stability of this intermediate is critical and temperature control is paramount.

-

Sulfonyl Chlorination: The resulting diazonium salt is then subjected to a catalyzed reaction with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride), which introduces the -SO₂Cl group onto the aromatic ring, displacing the diazonium group.

This process leverages well-established, scalable reactions to construct the target molecule.

Section 3: The Profile of Chemical Reactivity

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise approach to molecular construction.

Caption: Key reactive sites of the title compound.

Reactions at the Sulfonyl Chloride Group: The Gateway to Sulfonamides

The sulfonyl chloride is the most electrophilic site on the molecule and readily reacts with a wide range of nucleophiles. Its most significant application is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[8][9]

Causality of Experimental Choice: The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine). The primary role of this base is to scavenge the HCl byproduct generated during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive, and also prevents acid-catalyzed side reactions. The choice of solvent is dictated by the solubility of the starting materials, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-bromo-2-fluorobenzenesulfonamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially with reactive amines.

-

Base Addition: Add a tertiary amine base (e.g., triethylamine, 1.2–1.5 eq) to the solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15–30 minutes. The slow addition helps maintain temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the desired sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Reactions at the Bromine Atom: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[12][13]

Mechanistic Insight: The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming an Ar-Pd(II)-Br complex.

-

Transmetalation: A base activates the boronic acid partner to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality of Experimental Choice: The choice of ligand, base, and solvent system is critical for a successful Suzuki coupling. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are commonly used to stabilize the palladium catalyst and modulate its reactivity. An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step.[10] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Setup: To a vial or flask, add this compound (or its sulfonamide derivative) (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).

-

Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5–10 minutes.

-

Solvent/Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand if required.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for 2–24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Reactions at the Fluorine Atom: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, positioned ortho to the powerful electron-withdrawing sulfonyl chloride group, is activated towards nucleophilic aromatic substitution (SNAr).[14][15] This allows for its displacement by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, under more forcing conditions than those required for sulfonamide formation.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][16]

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is crucial for stabilizing this intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The rate-determining step is typically the initial nucleophilic attack.[16] The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, making this initial attack faster compared to other halogens, which is why aryl fluorides are often the most reactive substrates in SNAr reactions, contrary to Sₙ1/Sₙ2 trends.[16]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

-

Setup: To a flame-dried, sealed tube or microwave vial, add the substrate (e.g., an N-substituted 5-bromo-2-fluorobenzenesulfonamide) (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5–2.0 eq) and a strong base if the nucleophile is not already deprotonated (e.g., NaH for an alcohol, 1.5 eq).

-

Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 100–150 °C). Microwave irradiation can often accelerate the reaction significantly.

-

Monitoring: Monitor the reaction for the consumption of starting material by LC-MS.

-

Workup: After cooling, carefully quench the reaction by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the polar aprotic solvent and salts.

-

Isolation & Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the SNAr product.

Section 4: Strategic Synthesis: Exploiting Orthogonal Reactivity

The true elegance of using this compound is the ability to perform sequential, site-selective reactions by exploiting the different conditions required to trigger each functional group. This orthogonality is a key principle in designing efficient synthetic routes to highly decorated molecules.

A potential synthetic strategy could involve:

-

Step 1 (Sulfonamide Formation): React the sulfonyl chloride with a primary amine under mild basic conditions at room temperature. This is the most facile transformation and is highly selective.

-

Step 2 (Suzuki Coupling): Take the resulting sulfonamide and subject it to palladium-catalyzed Suzuki coupling with a boronic acid. The conditions (heat, palladium catalyst, inorganic base) are orthogonal to the now-formed stable sulfonamide.

-

Step 3 (SNAr): The biaryl sulfonamide can then undergo a final functionalization via SNAr at the fluorine position using a strong nucleophile and high temperatures.

This stepwise approach allows for the controlled installation of three different diversity points from a single starting material.

References

- 1. 5-Bromo-2-fluorobenzenesulphonyl chloride 98% | 339370-40-0 [chemicalbook.com]

- 2. This compound - C6H3BrClFO2S | CSSS00000748325 [chem-space.com]

- 3. 5-Bromo-2-fluorobenzenesulfonyl chloride | 339370-40-0 [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

Navigating the Procurement and Application of 5-Bromo-2-fluorobenzene-1-sulfonyl Chloride: A Technical Guide for Researchers

For chemists and pharmacologists at the forefront of drug discovery, the strategic selection of building blocks is a critical determinant of a program's success. 5-Bromo-2-fluorobenzene-1-sulfonyl chloride, a key reagent, presents both opportunities and challenges in its procurement and application. This guide provides an in-depth analysis of this compound, offering practical insights into its commercial landscape, chemical properties, and effective utilization in synthetic workflows, particularly in the context of targeted therapies.

Compound Profile and Significance

This compound, identified by CAS Number 339370-40-0, is a sulfonyl chloride derivative of a halogenated benzene ring.[1][2] Its chemical structure, featuring a reactive sulfonyl chloride group alongside bromo and fluoro substituents, makes it a versatile intermediate in medicinal chemistry. The strategic placement of these functional groups allows for sequential and site-selective reactions, a valuable attribute in the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents. The specific combination of bromine and fluorine atoms on the phenyl ring of this compound can significantly influence the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

A notable application of this reagent is in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of heterocyclic compounds with General Control Nonderepressible 2 (GCN2) inhibitory action, which are being explored for their potential in cancer therapy.[3]

Commercial Supplier Landscape

A critical aspect for any research program is the reliable sourcing of starting materials. The availability, purity, and cost of this compound can vary between suppliers. Below is a comparative overview of prominent commercial sources.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (MilliporeSigma) | 339370-40-0 | 95% | Linear Formula: C6H3O2Cl1Br1S1F1. |

| ChemScene | 339370-40-0 | ≥95% | Molecular Weight: 273.51.[2] |

| SynQuest Labs | 339370-40-0 | Not specified | Formula: C6H3BrClFO2S.[1] |

| BLD Pharm | 339370-40-0 | Not specified | Listed under organic building blocks.[4] |

| Cenmed | Not specified | ≥95% | Molecular Formula: C6H3BrClFO2S.[5] |

Note: Purity levels and availability are subject to change and should be verified with the supplier at the time of purchase.

It is imperative for researchers to obtain and review the Safety Data Sheet (SDS) from the chosen supplier prior to handling this compound. The SDS will contain crucial information regarding hazards, safe handling procedures, and emergency measures.[1][6][7][8] this compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][7]

Key Chemical Properties and Handling

Understanding the chemical properties of this compound is fundamental to its successful application in synthesis.

| Property | Value |

| Molecular Formula | C6H3BrClFO2S[1][2][5] |

| Molecular Weight | 273.51 g/mol [2][5][9] |

| Physical Form | Solid/Powder |

| Storage | Store in a dry, cool, and well-ventilated place.[7] |

The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis. Therefore, it is crucial to handle the compound under anhydrous conditions to prevent decomposition. Reactions should be carried out in dry solvents and under an inert atmosphere (e.g., nitrogen or argon).

Representative Synthetic Protocol: Synthesis of a GCN2 Inhibitor Intermediate

The following protocol is a representative example of how this compound can be employed in the synthesis of a key intermediate for a GCN2 inhibitor, as described in the patent literature.[3] This protocol serves as an illustrative guide and should be adapted and optimized based on specific laboratory conditions and analytical characterization.

Objective: To synthesize a sulfonamide by reacting this compound with a primary amine.

Materials:

-

This compound

-

Appropriate primary amine

-

Anhydrous Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous workup and purification solvents (e.g., ethyl acetate, water)

Experimental Workflow:

Caption: A representative workflow for the synthesis of a sulfonamide intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and a suitable tertiary amine base (typically 1.1-1.5 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to a temperature between -15°C and 0°C using an appropriate cooling bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (typically 1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at the cooled temperature for the prescribed time (e.g., 1 hour), allowing it to gradually warm to room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and add water to quench the reaction and dissolve any salts formed.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Characterization: Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel, to yield the pure sulfonamide. The final product should be thoroughly characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Logic for Supplier Evaluation

The selection of a commercial supplier should be a systematic process to mitigate risks to the research timeline and ensure the quality of the final data.

Caption: A logical flow for the evaluation of commercial chemical suppliers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its chemical properties, coupled with a diligent approach to supplier selection and safe handling, is paramount for its effective use in research. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this reagent into their synthetic strategies, paving the way for the development of new and innovative therapeutic agents.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 339370-40-0|this compound|BLD Pharm [bldpharm.com]

- 5. cenmed.com [cenmed.com]

- 6. keyorganics.net [keyorganics.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride has emerged as a linchpin reagent, offering medicinal chemists a trifecta of reactive handles that can be orthogonally addressed to construct complex molecular architectures. This technical guide delves into the multifaceted role of this compound, exploring the strategic implications of its bromo, fluoro, and sulfonyl chloride moieties. We will dissect its application in the synthesis of bioactive sulfonamides, illustrate its utility in late-stage functionalization through cross-coupling reactions, and provide a field-proven protocol for its incorporation into a lead discovery workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound to accelerate their research endeavors.

Introduction: A Building Block of Strategic Importance

The inherent complexity of biological systems necessitates a sophisticated and nuanced approach to drug design. The selection of starting materials and key intermediates can profoundly influence the trajectory of a drug discovery program, impacting everything from synthetic tractability to the ultimate pharmacological profile of the candidate molecule. This compound (CAS No. 214209-96-8) is a prime example of a building block that offers significant strategic advantages.

Its structure is deceptively simple, yet each substituent on the phenyl ring serves a distinct and valuable purpose in medicinal chemistry:

-

The Sulfonyl Chloride (-SO₂Cl): This highly reactive electrophilic group is the workhorse for the formation of sulfonamides, a privileged scaffold in a vast array of marketed drugs.[1] The reaction with primary or secondary amines is typically high-yielding and forms a stable, metabolically robust linkage.[2]

-

The Bromine Atom (-Br): Positioned para to the sulfonyl chloride, the bromine atom is an excellent handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around a core scaffold.

-

The Fluorine Atom (-F): Located ortho to the sulfonyl chloride, the fluorine atom exerts a powerful influence on the physicochemical properties of the resulting molecule.[4][5] It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[5]

This combination of functionalities makes this compound a versatile tool for lead generation, hit-to-lead optimization, and the development of structure-activity relationships (SAR).

The Sulfonamide Moiety: A Cornerstone of Modern Therapeutics